molecular formula C7H8N4 B2862821 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine CAS No. 1174894-35-9

3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

Cat. No. B2862821
M. Wt: 148.169
InChI Key: SRVDLLRWMJNCFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine”, there are related studies on the synthesis of similar compounds. For instance, a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .

Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine have been synthesized and characterized, with their structures confirmed using techniques like FT-IR, UV–visible spectroscopy, NMR, and X-Ray crystallography. These compounds have shown potential in bioactivities against breast cancer and microbes (Titi et al., 2020).

Chemical Reactions and Derivatives

  • Domino reactions involving pyrazol-5-amines have been established, yielding new types of heterocycles like pyrazolo-fused 1,7-naphthyridines and pyrroles. These reactions are significant for creating novel chemical structures (Jiang et al., 2014).
  • The synthesis of fused pyrazole derivatives with antioxidant properties has been explored. These derivatives have shown promise in pharmaceutical applications (El‐Mekabaty et al., 2016).

Photoluminescence and Catalytic Properties

  • Studies on the photoluminescence properties of pyrazolylamine compounds have been conducted, indicating their potential in applications like organic light-emitting diodes (OLEDs) (Hiscock et al., 2019).
  • The catalytic properties of these compounds have also been investigated, particularly in the context of polymerization of ethylene and oligomerization reactions (Obuah et al., 2014).

Anticancer Activity

  • Certain derivatives of pyrazole, related to 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine, have been synthesized and evaluated for their anticancer activity. These studies are crucial for the development of new therapeutic agents (Gomha et al., 2015).

Multi-Component Synthesis

  • Multicomponent synthesis methods have been developed to create complex pyrazolo-fused heterocycles. Such methods are important for efficient and scalable production of these compounds in pharmaceutical research (Shaabani et al., 2009).

Future Directions

The future directions for the study of “3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine” and related compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards. Additionally, their potential applications in various fields such as medicinal chemistry due to their promising pharmacological properties could be explored .

properties

IUPAC Name

5-(1H-pyrrol-2-yl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-7-4-6(10-11-7)5-2-1-3-9-5/h1-4,9H,(H3,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVDLLRWMJNCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine

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